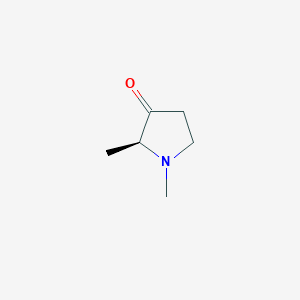
(2S)-1,2-Dimethylpyrrolidin-3-one
描述
(2S)-1,2-Dimethylpyrrolidin-3-one, commonly known as DMPO, is a cyclic organic compound that has been extensively used in scientific research for its unique properties. DMPO is a stable free radical that has been used as a spin-trapping agent to detect and identify reactive oxygen species (ROS) in biological systems. The compound has also been used as a precursor in the synthesis of various pharmaceuticals and agrochemicals.
科学研究应用
DMPO has been extensively used in scientific research for its ability to trap and detect (2S)-1,2-Dimethylpyrrolidin-3-one in biological systems. (2S)-1,2-Dimethylpyrrolidin-3-one are highly reactive molecules that can cause damage to cellular components such as DNA, proteins, and lipids. DMPO can trap (2S)-1,2-Dimethylpyrrolidin-3-one and form stable adducts, which can then be detected using electron paramagnetic resonance (EPR) spectroscopy. This technique has been used to study the role of (2S)-1,2-Dimethylpyrrolidin-3-one in various disease states such as cancer, cardiovascular disease, and neurodegenerative disorders.
DMPO has also been used as a precursor in the synthesis of various pharmaceuticals and agrochemicals. For example, DMPO has been used in the synthesis of the antiviral drug Acyclovir and the herbicide Flumioxazin.
作用机制
DMPO acts as a spin trap by reacting with free radicals to form stable adducts. The reaction between DMPO and free radicals results in the formation of a stable nitroxide radical, which can be detected using EPR spectroscopy. DMPO has been shown to trap a wide range of free radicals, including superoxide, hydroxyl radical, and nitric oxide.
Biochemical and Physiological Effects
DMPO has been shown to have antioxidant properties in vitro and in vivo. DMPO has been shown to scavenge free radicals and protect against oxidative stress-induced damage in various biological systems. DMPO has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
DMPO is a stable compound that can be easily synthesized and stored. DMPO has a high trapping efficiency for free radicals and can be used in a wide range of biological systems. However, DMPO has a relatively short half-life in vivo and can be toxic at high concentrations. DMPO can also react with other molecules in biological systems, which can complicate the interpretation of EPR spectra.
未来方向
Future research on DMPO could focus on developing new spin trapping agents with improved trapping efficiency and specificity for different types of free radicals. DMPO could also be used in combination with other techniques such as mass spectrometry and fluorescence spectroscopy to gain a better understanding of the role of (2S)-1,2-Dimethylpyrrolidin-3-one in biological systems. Finally, DMPO could be used in the development of new pharmaceuticals and agrochemicals with antioxidant and anti-inflammatory properties.
属性
IUPAC Name |
(2S)-1,2-dimethylpyrrolidin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-5-6(8)3-4-7(5)2/h5H,3-4H2,1-2H3/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEUYRZJQDCCKKP-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)CCN1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)CCN1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00569965 | |
| Record name | (2S)-1,2-Dimethylpyrrolidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00569965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-1,2-Dimethylpyrrolidin-3-one | |
CAS RN |
172792-66-4 | |
| Record name | (2S)-1,2-Dimethylpyrrolidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00569965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



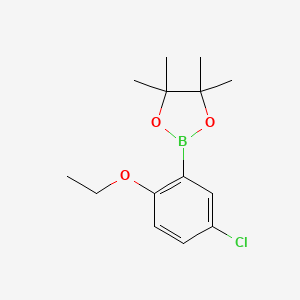

![6-Methoxyimidazo[1,2-b]pyridazin-3-amine](/img/structure/B3348413.png)
![Imidazo[1,2-a]pyrimidine, 2-(chloromethyl)-3-nitro-](/img/structure/B3348423.png)
![(4-Fluorophenyl)[2-(1-piperazinyl)-5-pyrimidinyl]methanone Hydrochloride](/img/structure/B3348425.png)

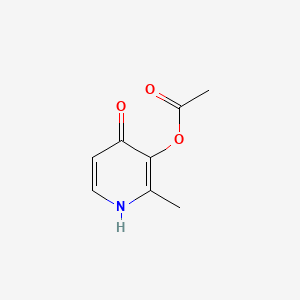



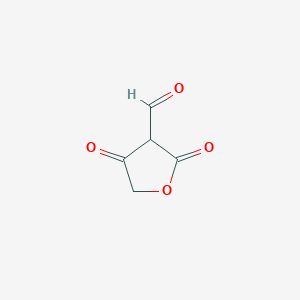
![1H-Pyrido[2,3-b]indole, 2-methyl-](/img/structure/B3348465.png)
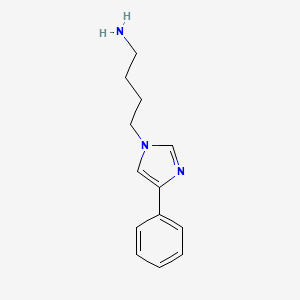
![(S)-7-Amino-5-azaspiro[2.4]heptane dihydrochloride](/img/structure/B3348491.png)